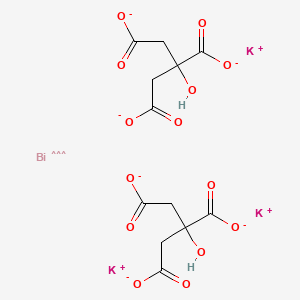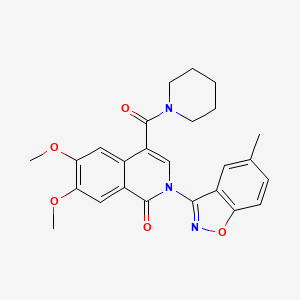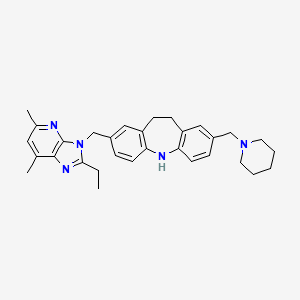
Bismuth tripotassium dicitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tripotassium dicitrate is a chemical compound that has garnered significant attention due to its diverse applications in medicine and industry. It is a bismuth-based compound often used for its therapeutic properties, particularly in the treatment of gastrointestinal disorders. The compound is known for its ability to form a protective layer on the gastrointestinal lining, which helps alleviate symptoms such as stomach pain and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth tripotassium dicitrate can be synthesized through various methods. One common approach involves the reaction of bismuth nitrate with potassium citrate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials, including bismuth nitrate and potassium citrate, are mixed in precise proportions in large reactors. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity. The final product is then filtered, dried, and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions: Bismuth tripotassium dicitrate undergoes various chemical reactions, including complexation and precipitation. It can react with other metal ions to form stable complexes, which are useful in various applications. Additionally, it can undergo hydrolysis in acidic conditions, leading to the formation of bismuth oxychloride and other related compounds .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes. For instance, the hydrolysis reaction is often conducted in acidic media to facilitate the formation of bismuth oxychloride .
Major Products Formed: The major products formed from reactions involving this compound include bismuth oxychloride, bismuth citrate complexes, and various bismuth-containing precipitates. These products have applications in different fields, including medicine and materials science .
Aplicaciones Científicas De Investigación
Bismuth tripotassium dicitrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of bismuth-containing compounds. In biology, it is employed in studies involving metal-protein interactions and enzyme inhibition. In medicine, it is widely used for the treatment of gastrointestinal disorders, such as peptic ulcers and Helicobacter pylori infections .
In industry, this compound is used in the production of pharmaceuticals and as a component in certain types of catalysts. Its unique properties make it a valuable compound for various research and industrial applications .
Mecanismo De Acción
The mechanism of action of bismuth tripotassium dicitrate involves the formation of a protective layer on the gastrointestinal lining. This layer safeguards the lining from the corrosive effects of stomach acid, thereby alleviating symptoms such as pain and inflammation. Additionally, this compound has antimicrobial properties, which help in the eradication of Helicobacter pylori, a bacterium associated with peptic ulcers .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bismuth tripotassium dicitrate include bismuth subcitrate, bismuth subsalicylate, and bismuth potassium citrate. These compounds share similar therapeutic properties and are used in the treatment of gastrointestinal disorders .
Uniqueness: What sets this compound apart from its counterparts is its specific formulation, which allows for better solubility and bioavailability. This makes it particularly effective in forming a protective layer on the gastrointestinal lining and in eradicating Helicobacter pylori .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique properties and mechanisms of action make it a valuable tool for researchers and healthcare professionals alike. Whether used for its therapeutic benefits or its role in scientific research, this compound continues to be an important compound in various fields.
Propiedades
Fórmula molecular |
C12H10BiK3O14-3 |
|---|---|
Peso molecular |
704.47 g/mol |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;;3*+1/p-6 |
Clave InChI |
GDRYJAICUZOBKX-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[4-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methoxy]phenyl]benzamide](/img/structure/B10798820.png)

![1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one](/img/structure/B10798822.png)

![5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid](/img/structure/B10798848.png)


![2-[[(4aS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10798861.png)
![6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride](/img/structure/B10798862.png)

![2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B10798888.png)


